Methyl 5-(difluoromethyl)-2-oxocyclohexane-1-carboxylate
Description
Properties
IUPAC Name |
methyl 5-(difluoromethyl)-2-oxocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2O3/c1-14-9(13)6-4-5(8(10)11)2-3-7(6)12/h5-6,8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCALVKNKFVFPKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CCC1=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(difluoromethyl)-2-oxocyclohexane-1-carboxylate typically involves the introduction of the difluoromethyl group into the cyclohexane ring. One common method is the difluoromethylation of cyclohexanone derivatives using difluorocarbene reagents. The reaction conditions often involve the use of metal catalysts such as nickel or palladium to facilitate the formation of the C–CF₂H bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(difluoromethyl)-2-oxocyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the difluoromethyl group.
Major Products
The major products formed from these reactions include difluoromethylated alcohols, acids, and substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Methyl 5-(difluoromethyl)-2-oxocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s difluoromethyl group can enhance the biological activity of molecules, making it useful in drug discovery and development.
Industry: It is used in the production of agrochemicals and materials with specialized properties.
Mechanism of Action
The mechanism of action of Methyl 5-(difluoromethyl)-2-oxocyclohexane-1-carboxylate involves its interaction with molecular targets through the difluoromethyl group. This group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Difluoromethyl vs. Other Fluorinated Groups
The difluoromethyl group (–CF₂H) balances electronegativity and steric bulk compared to trifluoromethyl (–CF₃) or non-fluorinated methyl (–CH₃) groups. Key differences include:
- Electronic Effects : The –CF₂H group is less electron-withdrawing than –CF₃ but more than –CH₃, altering the electron density of the cyclohexane ring and adjacent functional groups. This impacts the ester’s hydrolysis rate and the ketone’s reactivity .
- Lipophilicity : Fluorinated groups generally increase lipophilicity (logP). –CF₂H enhances membrane permeability compared to –CH₃ but reduces water solubility relative to –CF₃ due to intermediate polarity .
Comparison with Non-Fluorinated Analogs
- Methyl 2-Oxocyclohexane-1-Carboxylate : Lacking fluorine, this analog exhibits higher basicity at the ketone oxygen and faster ester hydrolysis under acidic or basic conditions. Its lower lipophilicity may reduce cell permeability compared to the difluoromethyl derivative .
- This compound may exhibit greater metabolic stability than the –CF₂H analog .
Comparison with Heterocyclic Esters
- Methyl 5-(4-Fluorophenyl)-1H-Pyrazole-3-Carboxylate () : This pyrazole-based ester shares a fluorinated aromatic ring but differs in ring structure. The pyrazole’s aromaticity and planar geometry contrast with the cyclohexane’s chair conformation, leading to distinct solubility and reactivity profiles. For instance, the pyrazole ester in underwent hydrolysis under reflux with LiOH, suggesting comparable ester lability to the target compound .
- Methyl 5-[(6-Hexyl-2-Oxo-4-Phenylchromen-7-Yl)Oxymethyl]Furan-2-Carboxylate () : The furan and chromen moieties introduce conjugation and extended π-systems, which may enhance UV absorption and alter biological activity compared to the cyclohexane-based target compound.
Data Table: Hypothetical Comparison of Key Properties
Biological Activity
Methyl 5-(difluoromethyl)-2-oxocyclohexane-1-carboxylate is a compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies, while also providing data tables summarizing key findings.
Chemical Structure and Properties
This compound can be described by its molecular formula . The presence of the difluoromethyl group is significant as it can influence the compound's reactivity and interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to modulate key biochemical pathways. The compound may interact with various enzymes and receptors, leading to alterations in metabolic processes.
Key Mechanisms:
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to reduced synthesis of fatty acids or other metabolites.
- Receptor Modulation: It may bind to receptors influencing cellular signaling pathways, potentially affecting processes such as inflammation and cell proliferation.
Antimicrobial Activity
Several studies have assessed the antimicrobial properties of this compound. In vitro assays demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Potential
Research has also explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.
Case Study:
In a study involving human breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability (p < 0.01) compared to control groups. The compound was noted to increase reactive oxygen species (ROS) levels, leading to apoptosis.
Toxicological Profile
The safety profile of this compound has been evaluated in various animal models. Acute toxicity studies indicate that the compound has a low toxicity profile at therapeutic doses, but further long-term studies are necessary to fully understand its safety.
| Toxicity Parameter | Value |
|---|---|
| LD50 (oral, rat) | >2000 mg/kg |
| Skin irritation | None observed |
| Eye irritation | Mild irritation |
Q & A
Q. What are the key synthetic routes for Methyl 5-(difluoromethyl)-2-oxocyclohexane-1-carboxylate, and what reaction conditions optimize yield and purity?
The synthesis of fluorinated cyclohexane derivatives typically involves multi-step reactions, such as cyclization or Michael addition, followed by fluorination. For example, analogous compounds like methyl 2-oxo-4-(trifluoromethyl)cyclohexanecarboxylate are synthesized via cyclocondensation of diketones with fluorinated aldehydes under acidic conditions, followed by esterification . Key parameters include:
- Temperature control : Reactions often proceed at 0–5°C to minimize side reactions.
- Catalysts : Lewis acids (e.g., BF₃·OEt₂) enhance regioselectivity during cyclization.
- Purification : Chromatography (HPLC or GC) and recrystallization are critical for isolating high-purity products (>95%) .
Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?
- X-ray crystallography : Resolves crystal packing and stereochemistry (e.g., cyclohexane ring conformation) .
- NMR/IR spectroscopy : The difluoromethyl group (CF₂H) shows distinct NMR shifts (~-120 to -140 ppm) and C-F stretching vibrations in IR (~1150 cm⁻¹) .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and verify experimental data .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for this compound?
Discrepancies often arise from solvation effects or protein flexibility in docking studies. To address this:
Q. How does the difluoromethyl group influence metabolic stability and target interactions compared to non-fluorinated analogs?
- Metabolic stability : The CF₂H group reduces oxidative metabolism by cytochrome P450 enzymes due to fluorine’s electronegativity, prolonging half-life .
- Target interactions : Fluorine’s inductive effects enhance hydrogen bonding with catalytic residues (e.g., in enzyme active sites). For example, in mPGES-1 inhibitors, fluorinated analogs show 10-fold higher binding affinity than non-fluorinated counterparts .
Q. What computational approaches predict the compound’s binding affinity to therapeutic targets like cyclooxygenase-2 (COX-2)?
- Molecular docking : Use software like AutoDock Vina to model interactions with COX-2’s hydrophobic pocket. Focus on the keto-ester moiety’s hydrogen bonding with Arg120 .
- Free-energy perturbation (FEP) : Quantifies binding energy differences between fluorinated and non-fluorinated derivatives .
Safety and Handling
Q. What safety protocols are essential when handling fluorinated cyclohexane derivatives in the lab?
- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and respiratory protection to avoid inhalation/contact .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via approved chemical waste channels .
Data Interpretation
Q. How should researchers analyze conflicting NMR data for the cyclohexane ring’s chair vs. boat conformations?
- Variable-temperature NMR : Monitor signal splitting at low temperatures (-40°C) to detect conformational freezing .
- NOESY experiments : Identify through-space correlations between axial/equatorial protons to confirm chair dominance .
Applications in Drug Development
Q. What in vivo models are suitable for evaluating the anti-inflammatory potential of this compound?
- Rodent models : Carrageenan-induced paw edema or LPS-driven cytokine release assays. Fluorinated compounds often show improved bioavailability, requiring lower doses (e.g., 10 mg/kg vs. 25 mg/kg for non-fluorinated analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
